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Compound of Interest

Compound Name: 4-fluoro-N,N-dimethylbenzamide

Cat. No.: B1329839 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the

chemical compound 4-fluoro-N,N-dimethylbenzamide (C₉H₁₀FNO). The intended audience

for this document includes researchers, scientists, and professionals in the field of drug

development and chemical analysis. This guide presents nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and

a workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and MS analyses of 4-fluoro-N,N-dimethylbenzamide.

Table 1. ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.49 Doublet 8.6 2H
Aromatic CH

(ortho to C=O)

7.43 Doublet 8.6 2H
Aromatic CH

(ortho to F)

2.91 Triplet 22.5 6H N-CH₃

Solvent:

DMSO[1]

Note: The observation of a triplet for the N-methyl protons is atypical and may be due to

restricted rotation around the C-N amide bond at the temperature of data acquisition, leading to

complex splitting. Typically, two singlets or a single broad singlet would be expected.

Table 2. ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

169.15 C=O (Amide Carbonyl)

163.59, 161.14 C-F (Fluorinated Aromatic Carbon)

132.85 Quaternary Aromatic Carbon (C-C=O)

129.47 Aromatic CH (ortho to C=O)

115.15 Aromatic CH (ortho to F)

39.72, 34.79 N-CH₃ (Dimethylamino Carbons)

Solvent: DMSO[1]

Table 3. Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3100-3000 Medium Aromatic C-H Stretch

2950-2850 Medium Aliphatic C-H Stretch (Methyl)

1670-1640 Strong C=O Amide Stretch

1600-1475 Medium Aromatic C=C Stretch

1270-1200 Strong Aromatic C-F Stretch

1250-1000 Medium C-N Stretch

Note: This table is based on

characteristic absorption

frequencies for the respective

functional groups.[2]

Table 4. Mass Spectrometry (MS) Data
m/z (Mass-to-Charge Ratio) Interpretation

167.07 [M]⁺ Molecular Ion

123.04 [M - N(CH₃)₂]⁺ Loss of dimethylamino group

95.01 [C₆H₄F]⁺ Fluorophenyl fragment

75.00 [C₆H₃]⁺ Loss of F from fluorophenyl fragment

Note: Molecular weight calculated for

C₉H₁₀FNO. Fragmentation pattern is predicted

based on common pathways for N,N-

dimethylbenzamides.

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of 4-fluoro-N,N-dimethylbenzamide was

dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was

transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1]

Data Acquisition for ¹H NMR: The spectrum was acquired using a standard pulse sequence.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard (δ 0.00).

Data Acquisition for ¹³C NMR: The spectrum was acquired using a standard proton-

decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak

(DMSO-d₆ at δ 39.52).

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample was placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FTIR spectrometer was used to record the spectrum.

Data Acquisition: The spectrum was acquired in the range of 4000-400 cm⁻¹. A background

spectrum of the clean ATR crystal was recorded prior to the sample measurement. The final

spectrum represents an average of 16 scans to ensure a high signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile

solvent, such as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source was

used.

Data Acquisition: The sample was introduced into the ion source. The mass spectrum was

recorded in the m/z range of 50-500. The ionization energy was set to a standard 70 eV.

Visualization of Analytical Workflow
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The following diagram illustrates the logical workflow from sample handling to final data

analysis in a typical spectroscopic characterization of a chemical compound.

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Reporting

Prepare Sample
(Dissolve/Place on ATR)

NMR Spectroscopy

Introduce to Instrument

IR Spectroscopy

Introduce to Instrument

Mass Spectrometry

Introduce to Instrument

Process NMR Data
(FT, Phasing, Baseline Correction)

Process IR Data
(Baseline Correction)

Process MS Data
(Peak Identification)

Correlate Data &
Interpret Structure

Final Report Generation

Click to download full resolution via product page

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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